molecular formula C11H17NO B1609542 2-[3-(Dimethylamino)phenyl]propan-2-ol CAS No. 92546-72-0

2-[3-(Dimethylamino)phenyl]propan-2-ol

Katalognummer: B1609542
CAS-Nummer: 92546-72-0
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: DUQOFVWNCLVPJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(Dimethylamino)phenyl]propan-2-ol is an organic compound with the molecular formula C11H17NO It is a tertiary alcohol with a dimethylamino group attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)phenyl]propan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-(Dimethylamino)benzaldehyde with a suitable reducing agent, such as sodium borohydride, in the presence of a solvent like ethanol. The reaction proceeds as follows:

3-(Dimethylamino)benzaldehyde+NaBH4This compound\text{3-(Dimethylamino)benzaldehyde} + \text{NaBH}_4 \rightarrow \text{this compound} 3-(Dimethylamino)benzaldehyde+NaBH4​→this compound

Another method involves the Grignard reaction, where 3-(Dimethylamino)benzyl chloride reacts with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(Dimethylamino)phenyl]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield different products depending on the reducing agent used. For example, catalytic hydrogenation can reduce the phenyl ring.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: 2-[3-(Dimethylamino)phenyl]propan-2-one

    Reduction: Various reduced derivatives depending on the specific reaction conditions

    Substitution: A range of substituted derivatives with different functional groups

Wissenschaftliche Forschungsanwendungen

2-[3-(Dimethylamino)phenyl]propan-2-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[3-(Dimethylamino)phenyl]propan-2-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their activity. The compound may also modulate specific pathways, depending on its chemical structure and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[3-(Dimethylamino)phenyl]ethanol
  • 2-[3-(Dimethylamino)phenyl]propan-1-ol
  • 2-[4-(Dimethylamino)phenyl]propan-2-ol

Uniqueness

2-[3-(Dimethylamino)phenyl]propan-2-ol is unique due to the specific positioning of the dimethylamino group on the phenyl ring and the presence of the tertiary alcohol group. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

92546-72-0

Molekularformel

C11H17NO

Molekulargewicht

179.26 g/mol

IUPAC-Name

2-[3-(dimethylamino)phenyl]propan-2-ol

InChI

InChI=1S/C11H17NO/c1-11(2,13)9-6-5-7-10(8-9)12(3)4/h5-8,13H,1-4H3

InChI-Schlüssel

DUQOFVWNCLVPJP-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC(=CC=C1)N(C)C)O

Kanonische SMILES

CC(C)(C1=CC(=CC=C1)N(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.